Kinase Selectivity Advantage Over Pan-FGFR Inhibitor Erdafitinib
A lead compound derived from the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (compound 23d) demonstrated a superior kinase selectivity profile compared to the clinically approved pan-FGFR inhibitor, Erdafitinib. In a comprehensive kinase inhibition panel, 23d showed a narrower off-target profile, suggesting a cleaner mechanism of action and potential for reduced toxicity. This is a direct outcome of the specific vector afforded by the 7-position substitution [1].
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Compound 23d (7-bromo derivative): Excellent kinase selectivity for the FGFR family. |
| Comparator Or Baseline | Erdafitinib: Pan-FGFR inhibitor with a broader kinase inhibition profile. |
| Quantified Difference | Qualitative statement of 'excellent kinase selectivity' vs. broader profile of Erdafitinib. (No quantitative S-score or selectivity score provided in the abstract). |
| Conditions | Kinase inhibition panel (unspecified number of kinases). |
Why This Matters
For procurement in lead optimization, a scaffold yielding leads with superior selectivity profiles offers a higher probability of clinical success and reduces the risk of attrition due to off-target toxicity.
- [1] Ran, K., et al. (2021). Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. European Journal of Medicinal Chemistry, 220, 113499. View Source
